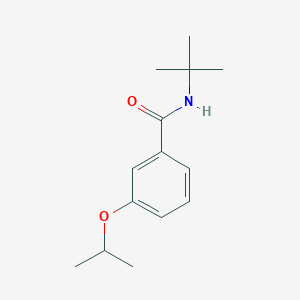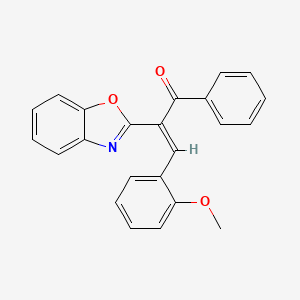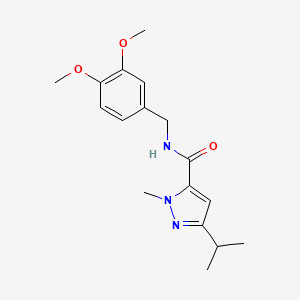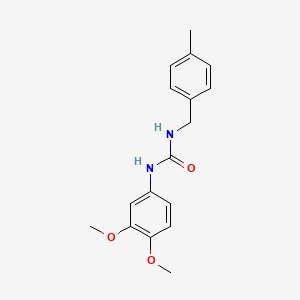![molecular formula C18H18N2O4 B5467142 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5467142.png)
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as ENPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENPP belongs to the class of chalcone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of various inflammatory mediators such as prostaglandins, cytokines, and nitric oxide, thereby reducing inflammation. This compound also scavenges reactive oxygen species and protects cells from oxidative damage. Additionally, this compound induces apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of inflammatory markers such as C-reactive protein and interleukin-6 in animal models of inflammation. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic rats. Additionally, this compound has been found to inhibit angiogenesis and tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. This compound can be easily modified to introduce different functional groups, which can be used to tailor its biological activity. However, this compound has some limitations for lab experiments. It exhibits poor bioavailability and rapid metabolism in vivo, which can limit its therapeutic potential. Additionally, this compound can exhibit cytotoxicity at high concentrations, which can complicate its use in cell-based assays.
Orientations Futures
There are several future directions for the study of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the development of novel this compound derivatives with improved bioavailability and pharmacokinetic properties. Another direction is the investigation of the potential synergistic effects of this compound with other anti-inflammatory and anticancer agents. Additionally, the development of this compound-based imaging agents for the detection of cancer and inflammatory diseases is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of this compound is an important direction for future research.
Méthodes De Synthèse
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one can be synthesized through a multi-step process, which involves the condensation of 4-methylacetophenone and 4-ethoxy-2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting chalcone intermediate is then subjected to a catalytic hydrogenation reaction using palladium on carbon as a catalyst to yield this compound in high yield and purity.
Applications De Recherche Scientifique
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutics for various inflammatory and oxidative stress-related diseases. This compound has also been found to possess anticancer properties, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
(Z)-3-(4-ethoxy-2-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-15-8-9-16(17(12-15)20(22)23)19-11-10-18(21)14-6-4-13(2)5-7-14/h4-12,19H,3H2,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGYYQOWHSNLBM-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-5-nitrophenyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5467059.png)
![7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5467067.png)
![1-(4-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5467074.png)

![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5467087.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)
![methyl 2-{5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)


![5-[4-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467153.png)


![7-[(2,3-dichlorophenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5467176.png)